molecular formula C18H19NO3S B11179514 Methyl 4-({[2-(propylsulfanyl)phenyl]carbonyl}amino)benzoate

Methyl 4-({[2-(propylsulfanyl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11179514
M. Wt: 329.4 g/mol
InChI Key: BQYNBMZVLPNBFI-UHFFFAOYSA-N
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Description

METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzamido group and a propylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE typically involves the reaction of 4-aminobenzoic acid with propylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C for the initial reaction and room temperature for the esterification step.

Industrial Production Methods: In an industrial setting, the production of METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the benzamido group to form the corresponding amine.

    Substitution: The benzene ring in METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzamido group can form hydrogen bonds with biological molecules, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE can be compared with similar compounds such as:

    METHYL 4-[(PROPYLSULFANYL)METHYL]BENZOATE: This compound has a similar structure but with a methyl group instead of a benzamido group.

    METHYL 4-[(PHENYLSULFANYL)BENZOATE]: This compound has a phenylsulfanyl group instead of a propylsulfanyl group.

Uniqueness: The presence of both the propylsulfanyl and benzamido groups in METHYL 4-[2-(PROPYLSULFANYL)BENZAMIDO]BENZOATE makes it unique, providing distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 4-[(2-propylsulfanylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO3S/c1-3-12-23-16-7-5-4-6-15(16)17(20)19-14-10-8-13(9-11-14)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

BQYNBMZVLPNBFI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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